![molecular formula C19H19NO5 B4293741 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene](/img/structure/B4293741.png)
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
Overview
Description
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene, also known as dicoumarol, is a synthetic compound that belongs to the coumarin family. It was first synthesized in the 1940s and has since been used in various scientific research applications due to its unique properties.
Scientific Research Applications
Antitumor Properties
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene and its analogues have been studied for their potential antitumor properties. The compound 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) was found to exhibit potent antiproliferative activities against a panel of tumor cell lines. It was more effective than S14161 in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting potential for anti-cancer applications (Yin et al., 2013).
Antibacterial Activity
Research on 4-hydroxy-chromen-2-one derivatives has demonstrated significant antibacterial activity. Compounds such as 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and others were synthesized and found to have high levels of bacteriostatic and bactericidal activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Synthesis and Characterization
Various methods for the synthesis and characterization of 2H-chromenes have been explored. For instance, the reaction of 3-nitro-2-trifluoro(trichloro)methyl-2H-chromenes with 1-morpholinocyclopentene under certain conditions produced 2,3,4-trisubstituted chromanes with established stereochemistry confirmed by X-ray structural analysis (Korotaev et al., 2017).
Radiosynthesis for Imaging
The compound 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene (18 F-EFPNC) was synthesized for potential use in imaging. It was prepared through nucleophilicsubstitution reaction and demonstrated stability at room temperature for up to 2 hours, indicating feasibility for use in radiolabeling and medical imaging (Liu et al., 2017).
Antiproliferative Activity in Solid Tumors
New derivatives of 2-glyco-3-nitro-2H-chromenes have shown promising results in antiproliferative activity against various human solid tumor cell lines. These compounds were more effective than standard pharmacological treatments, highlighting their potential as therapeutic agents in cancer treatment (Luque-Agudo et al., 2019).
Potential in Treating Breast Cancer
A series of 2-aryl-3-nitro-2H-chromene derivatives, designed as hybrid analogs of various scaffolds, exhibited significant cytotoxic activity against breast cancer cell lines. These compounds, including 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, showed potential as anti-breast cancer agents, with some being more potent than the standard drug etoposide (Rahmani-Nezhad et al., 2014).
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-17-10-9-14(12-18(17)24-4-2)19-15(20(21)22)11-13-7-5-6-8-16(13)25-19/h5-12,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMABLHBLUHIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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